2,6-二甲基-L-酪氨酸

描述

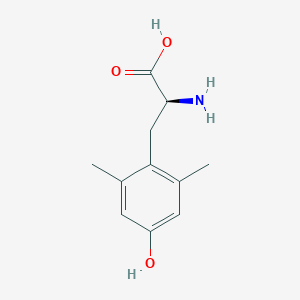

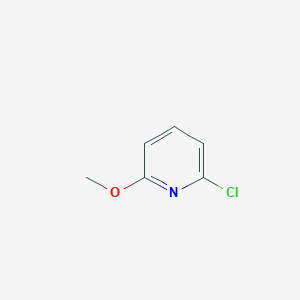

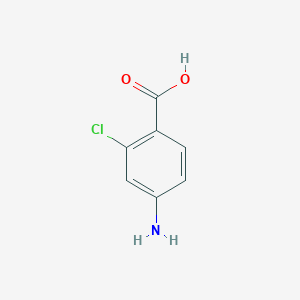

2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of the amino acid tyrosine . It has the molecular formula C11H15NO3 . This compound enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides .

Synthesis Analysis

The synthesis of 2,6-Dimethyl-L-tyrosine involves a short, three-step process. This includes a microwave-assisted Negishi coupling for the key carbon-carbon bond-forming step . The synthesis process is also used for the expedient synthesis of other unnatural tyrosine derivatives .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-L-tyrosine consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 209.242 Da and the monoisotopic mass is 209.105194 Da .Physical And Chemical Properties Analysis

2,6-Dimethyl-L-tyrosine has a density of 1.2±0.1 g/cm3, a boiling point of 412.8±45.0 °C at 760 mmHg, and a flash point of 203.4±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用

Peptidomimetics

Dmt is an important unnatural amino acid used in the synthesis of peptidomimetics . Peptidomimetics are molecules designed to mimic the conformation of natural, active peptides. They display high receptor affinity and selectivity, in addition to enhanced bioavailability and metabolic stability .

Synthesis of Unnatural Amino Acids

The synthesis of Dmt is a significant area of research in the synthesis of unnatural amino acids . The availability of synthetic methods for novel unnatural amino acid derivatives and related compounds is critical in the de novo design of molecules .

Pharmaceutical Applications

Dmt is widely used in many new polypeptide compounds with further research on polypeptide drugs . The synthetic routes use expensive noble metal catalysts and related ligands, so that the production cost is high .

Opioid Binding

The methyl groups on the aromatic ring of Dmt play a dominant role in the interaction within the opioid binding domain . This interaction either aligns the critical OH group through direct interaction with hydrophobic side-chains of receptor residues or stabilizes a favored cis-conformer prior to and during binding .

Antinociceptive Activity

The incorporation of Dmt into the sequence of cyclic opioid peptides impacts their binding affinity and antinociceptive activity . This is an important area of research in the development of pain management drugs .

Biocatalytic Derivatization

The chiral α-amino group of Dmt can undergo different derivatizations, such as deamination via l-amino acid deaminases, elimination catalyzed by tyrosine ammonia lyase, and α-amino shifting . This makes Dmt a versatile compound in biocatalytic derivatization .

作用机制

Target of Action

2,6-Dimethyl-L-tyrosine (Dmt) is a derivative of tyrosine that primarily targets opioid peptides . Opioid peptides are a group of neuropeptides that bind to opioid receptors in the brain; these peptides are involved in pain regulation, reward, and addictive behaviors .

Mode of Action

Dmt enhances the receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides . This means that Dmt increases the ability of opioid peptides to bind to their receptors, enhances their biological activity, and improves their ability to relieve pain in the body .

Biochemical Pathways

It is known that tyrosine, the parent compound of dmt, is involved in the synthesis of numerous specialized metabolites in different groups of plants . These metabolites play crucial roles in various biological processes, suggesting that Dmt might also influence a range of biochemical pathways.

Pharmacokinetics

It has been suggested that the substitution of tyrosine with dmt in certain compounds can increase their stability against degradation . This could potentially enhance the bioavailability of these compounds, allowing them to exert their effects more effectively.

Result of Action

The primary result of Dmt’s action is the enhancement of the analgesic effects of opioid peptides . By increasing the affinity of these peptides for their receptors, Dmt can enhance their ability to alleviate pain. Additionally, by increasing their bioactivity, Dmt can enhance the overall effectiveness of opioid peptides.

安全和危害

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154070 | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-L-tyrosine | |

CAS RN |

123715-02-6 | |

| Record name | 2',6'-Dimethyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 2,6-Dimethyl-L-tyrosine impact the activity of opioid peptides?

A1: The addition of Dmt-Tyr, particularly at the N-terminal position, is a common strategy in designing opioid peptides. Research suggests that the 2,6-dimethyl substitution on the tyrosine aromatic ring increases the affinity and selectivity for opioid receptors, especially the μ-opioid receptor. [, , ] This modification appears to enhance the peptide's ability to mimic the endogenous opioid peptides' structure and interaction with the receptors. For instance, MACE4, a cyclic biphalin analog containing Dmt-Tyr, demonstrated significant antinociceptive activity following subcutaneous administration. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 2,6-Dimethyl-L-tyrosine containing peptides?

A2: Numerous studies have explored modifications around Dmt-Tyr to understand its impact on opioid peptide activity. Researchers have investigated the effects of replacing the amide bond within Dmt-Tyr-containing dipeptides with isosteres like oxymethylene, aminomethylene, and others. These studies have revealed that the amide bond between Dmt-Tyr and subsequent amino acids plays a crucial role in opioid activity. [] Additionally, the development of Dmt-Tic (Tetrahydroisoquinoline-3-carboxylic acid) analogs, incorporating structural features of Dmt-Tyr, has led to compounds with varying agonist and antagonist/agonist opioid activity profiles. []

Q3: What are the known synthetic routes for obtaining 2,6-Dimethyl-L-tyrosine?

A3: Several methods have been explored for synthesizing Dmt-Tyr. One approach involves a stereoselective synthesis using a chiral Ni complex and coupling with a glycine Schiff base. This method, starting from 3,5-dimethylphenol, boasts a reasonable yield and utilizes readily available starting materials. [] Another method utilizes an asymmetric synthesis starting with an analog of Hagemann’s ester, providing alternative routes to this valuable unnatural amino acid. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)